![molecular formula C9H5N3OS2 B1148133 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one CAS No. 106511-81-3](/img/structure/B1148133.png)

2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

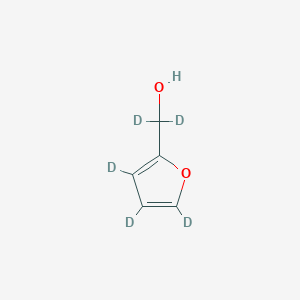

“2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one” is a chemical compound . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .

Synthesis Analysis

The synthesis of “2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one” involves the conversion of 3-Amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones into 2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones. This is achieved through treatment with carboxylic acids and POCl3 . Additionally, 3-Arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones can also cyclize to 2-aryl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-ones when oxidized with potassium chlorate in acetic acid .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been found to have antimicrobial properties. A series of 1,3,4-thiadiazoles, which include this compound, were synthesized and tested for their antimicrobial activity against various microorganisms .

Antioxidant Activity

The compound has been reported to have antioxidant activity. It has been found to inhibit the production of superoxide anion-radical in mitochondria of tumor-bearer liver and in Heren’s carcinoma tissue .

Anticancer Activity

1,3,4-Thiadiazoles, a group that includes this compound, have been reported to display a broad spectrum of biological activities, including anticancer activity .

Antidepressant Activity

1,3,4-Thiadiazoles, including this compound, have been found to have antidepressant activity .

Anticonvulsant Activity

This compound, as part of the 1,3,4-thiadiazoles group, has been reported to have anticonvulsant activity .

Antihypertensive Activity

1,3,4-Thiadiazoles, which include this compound, have been found to have antihypertensive activity .

Acetylcholinesterase Inhibition

This compound, as part of the 1,3,4-thiadiazoles group, has been found to inhibit acetylcholinesterase, which is significant for the treatment of Alzheimer’s disease .

Antitubercular Activity

Some molecules containing this compound have shown good antitubercular activity against H37Rv cells .

Mecanismo De Acción

Mode of Action

It is known that the compound is synthesized through a series of reactions involving carboxylic acids and pocl3 . The exact interaction of the compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Some studies suggest potential applications in the inhibition of platelet aggregation .

Propiedades

IUPAC Name |

2-sulfanylidene-3H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3OS2/c13-7-5-3-1-2-4-6(5)10-8-12(7)11-9(14)15-8/h1-4H,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKSFEOTDHSSGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=S)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.